molecular formula C18H12N4O3S3 B2831627 (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 865182-70-3

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No.: B2831627
CAS No.: 865182-70-3
M. Wt: 428.5
InChI Key: HZWAWBLVUDXUAH-UZYVYHOESA-N
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Description

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a complex organic compound featuring a benzo[d]thiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide typically involves multiple steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the prop-2-yn-1-yl group: This step involves the alkylation of the benzo[d]thiazole core with propargyl bromide under basic conditions.

    Formation of the carboxamide: This final step involves the reaction of the intermediate with a suitable carboxylic acid derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group.

    Reduction: Reduction reactions can occur at the sulfamoyl group, converting it to an amine.

    Substitution: The benzo[d]thiazole core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: Its potential as a pharmacophore makes it a candidate for drug development, particularly in targeting specific proteins or pathways.

Industry

    Dye and Pigment Production: The compound’s structure allows it to be used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Drug Action: It may interact with specific molecular targets, such as receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide: shares similarities with other benzo[d]thiazole derivatives, such as:

Uniqueness

  • Structural Features : The presence of both the prop-2-yn-1-yl and sulfamoyl groups in the same molecule is unique.
  • Reactivity : The combination of functional groups allows for diverse chemical reactivity and potential applications.

Biological Activity

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a compound belonging to the class of benzothiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzothiazole rings : These are known for their pharmacological significance.
  • Sulfamoyl group : This functional group is often associated with antibacterial properties.
  • Prop-2-yn-1-yl substituent : This alkyne moiety may enhance biological activity through unique interactions.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.

Research Findings :

  • In vitro studies have shown that similar benzothiazole compounds can induce apoptosis in cancer cells and inhibit cell migration .
  • A study highlighted that modifications in the benzothiazole structure could enhance cytotoxicity against breast cancer cell lines, suggesting that this compound may also demonstrate potent anticancer effects .

Table 1: Anticancer Activity Comparison

CompoundCell Line TestedIC50 (µM)Mechanism
EtoposideT47D (Breast Cancer)36.6Topoisomerase II inhibitor
Benzothiazole DerivativeA431, A549, H1299VariesInduces apoptosis

Antibacterial Activity

Benzothiazole derivatives are also noted for their antibacterial properties. The presence of the sulfamoyl group suggests potential efficacy against bacterial infections.

Research Findings :

  • Similar compounds have shown promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL .
  • The mechanism often involves DNA intercalation and disruption of bacterial cell wall synthesis.

Table 2: Antibacterial Activity Overview

CompoundBacterial StrainMIC (µg/mL)
Benzothiazole DerivativeE. coli0.5
Benzothiazole DerivativeB. subtilis0.5
Benzothiazole DerivativeSalmonella spp.2

Anti-inflammatory Activity

In addition to anticancer and antibacterial properties, benzothiazoles have been reported to exhibit anti-inflammatory effects.

Research Findings :

  • Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical mediators in inflammatory responses .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Cancer Cell Proliferation : By inducing apoptosis and disrupting cell cycle progression.
  • Antibacterial Mechanisms : Through DNA binding and inhibition of cell wall synthesis.
  • Modulation of Inflammatory Pathways : By downregulating pro-inflammatory cytokines.

Case Studies

Several studies have focused on benzothiazole derivatives with similar structures, providing insights into their biological activities:

  • Study on Anticancer Properties : A series of modified benzothiazoles were synthesized and tested against various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction .
  • Antibacterial Evaluation : Research indicated that certain benzothiazoles effectively inhibited bacterial growth in vitro, showcasing their potential as therapeutic agents against resistant strains .

Properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S3/c1-2-7-22-14-6-4-12(28(19,24)25)9-16(14)27-18(22)21-17(23)11-3-5-13-15(8-11)26-10-20-13/h1,3-6,8-10H,7H2,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWAWBLVUDXUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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